molecular formula C15H20N2O6S B10959659 5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid

5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid

Cat. No.: B10959659
M. Wt: 356.4 g/mol
InChI Key: SBFXAPVIETUGQX-UHFFFAOYSA-N
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Description

5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid is a complex organic compound characterized by the presence of a morpholine ring, a sulfonyl group, and a phenylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the sulfonylation of a morpholine derivative, followed by the formation of the phenylamino group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of substituted phenylamino derivatives .

Mechanism of Action

The mechanism of action of 5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(Morpholin-4-ylsulfonyl)phenyl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

5-(4-morpholin-4-ylsulfonylanilino)-5-oxopentanoic acid

InChI

InChI=1S/C15H20N2O6S/c18-14(2-1-3-15(19)20)16-12-4-6-13(7-5-12)24(21,22)17-8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20)

InChI Key

SBFXAPVIETUGQX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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